4-Bromo-5-difluoromethyl-2-(trifluoromethyl)aniline
Overview
Description
4-Bromo-5-difluoromethyl-2-(trifluoromethyl)aniline is a halogenated aromatic amine with a trifluoromethyl group and a difluoromethyl group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 5-difluoromethyl-2-(trifluoromethyl)aniline using bromine in the presence of a suitable catalyst.
Difluoromethylation: Difluoromethylation of 4-bromo-2-(trifluoromethyl)aniline can be achieved using reagents like diethylaminosulfur trifluoride (DAST).
Trifluoromethylation: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl copper(I) iodide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution can be achieved using nucleophiles like sodium cyanide (NaCN) or electrophilic substitution with reagents like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Halogenated, nitro, or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, 4-Bromo-5-difluoromethyl-2-(trifluoromethyl)aniline can be used as a building block for the synthesis of bioactive compounds. It may also serve as a probe in studying biological processes and pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 4-Bromo-5-difluoromethyl-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but lacks the difluoromethyl group.
2-Bromo-5-(trifluoromethyl)pyridine: Similar trifluoromethyl group but different core structure.
2-Bromo-4-(trifluoromethyl)pyridine: Similar core structure but different trifluoromethyl position.
Uniqueness: 4-Bromo-5-difluoromethyl-2-(trifluoromethyl)aniline is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the benzene ring, which can influence its reactivity and interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-bromo-5-(difluoromethyl)-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-5-2-4(8(12,13)14)6(15)1-3(5)7(10)11/h1-2,7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIKPCUJCMBRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)C(F)(F)F)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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